molecular formula C16H15NO4 B4399001 4-(anilinocarbonyl)-2-methoxyphenyl acetate

4-(anilinocarbonyl)-2-methoxyphenyl acetate

Cat. No. B4399001
M. Wt: 285.29 g/mol
InChI Key: ZTMKPBICFGLMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Anilinocarbonyl)-2-methoxyphenyl acetate, also known as AMPA, is a chemical compound that has been studied for its potential applications in scientific research. AMPA belongs to a class of compounds known as benzamide derivatives, which have been shown to have a variety of biological activities. In

Scientific Research Applications

4-(anilinocarbonyl)-2-methoxyphenyl acetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. This makes this compound a potential target for the development of drugs to treat neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for the development of cancer therapies. Additionally, this compound has been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that modulate glutamate receptor activity.

Mechanism of Action

4-(anilinocarbonyl)-2-methoxyphenyl acetate acts as a positive allosteric modulator of this compound receptors, which are a type of glutamate receptor found in the central nervous system. By binding to the receptor at a site distinct from the glutamate binding site, this compound enhances the activity of the receptor and increases the flow of ions into the cell. This leads to increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its interaction with this compound receptors. Activation of this compound receptors leads to increased excitatory neurotransmission, which can have a variety of effects on the nervous system. In addition, this compound has been shown to have anti-proliferative effects on cancer cells, which may be related to its effects on glutamate receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(anilinocarbonyl)-2-methoxyphenyl acetate in lab experiments is its specificity for this compound receptors, which allows for targeted modulation of glutamate receptor activity. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or proteins in addition to this compound receptors.

Future Directions

There are several future directions for research on 4-(anilinocarbonyl)-2-methoxyphenyl acetate. One area of interest is the development of drugs that target this compound receptors for the treatment of neurological disorders. Additionally, further studies are needed to explore the potential anti-cancer effects of this compound and its derivatives. Finally, research is needed to better understand the specific mechanisms by which this compound modulates glutamate receptor activity, which may lead to the development of more targeted drugs.

properties

IUPAC Name

[2-methoxy-4-(phenylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(18)21-14-9-8-12(10-15(14)20-2)16(19)17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMKPBICFGLMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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